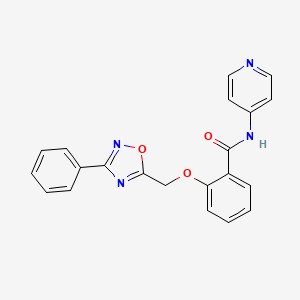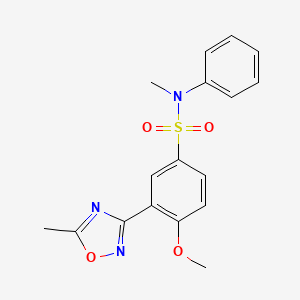
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide, also known as 3MBQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide involves the inhibition of various enzymes and signaling pathways that are involved in disease progression. For instance, this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in cancer progression. Additionally, this compound inhibits the activity of β-secretase, which is an enzyme that cleaves amyloid precursor protein and leads to the formation of amyloid plaques in Alzheimer's disease. Moreover, this compound activates the Nrf2-ARE pathway, which is involved in the protection of dopaminergic neurons in Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been found to modulate various biochemical and physiological processes in cells and tissues. For instance, this compound induces apoptosis by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. Additionally, this compound inhibits the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α), which are involved in the pathogenesis of various diseases. Moreover, this compound enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide is its broad spectrum of therapeutic applications. Moreover, this compound exhibits low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide. One of the potential directions is the optimization of the synthesis method to improve the yield and purity of this compound. Moreover, further studies are needed to elucidate the molecular mechanisms of this compound in disease progression. Additionally, the development of novel formulations and drug delivery systems can enhance the bioavailability and efficacy of this compound. Furthermore, the evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models and clinical trials can provide valuable insights into its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising therapeutic applications in various diseases. The synthesis method of this compound involves the reaction of 3-methylbenzoyl chloride with N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)amine in the presence of a base. The mechanism of action of this compound involves the inhibition of various enzymes and signaling pathways that are involved in disease progression. Moreover, this compound modulates various biochemical and physiological processes in cells and tissues. Although this compound exhibits several advantages, it also has some limitations that need to be addressed. Finally, there are several future directions for the research and development of this compound that can enhance its therapeutic potential.
Synthesemethoden
The synthesis of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide involves the reaction of 3-methylbenzoyl chloride with N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)amine in the presence of a base such as triethylamine. This reaction yields this compound as a white solid with a melting point of 138-140°C.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has been investigated for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound exhibits anticancer activity by inducing apoptosis and inhibiting the growth of cancer cells. Moreover, this compound has been found to prevent the formation of amyloid plaques and neurofibrillary tangles, which are characteristic features of Alzheimer's disease. Additionally, this compound has been shown to protect dopaminergic neurons from degeneration, which is a hallmark of Parkinson's disease.
Eigenschaften
IUPAC Name |
N-tert-butyl-3-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-8-7-10-17(12-15)21(26)24(22(2,3)4)14-18-13-16-9-5-6-11-19(16)23-20(18)25/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVOIEWWZILNSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,5-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710256.png)

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7710268.png)









![N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B7710367.png)

